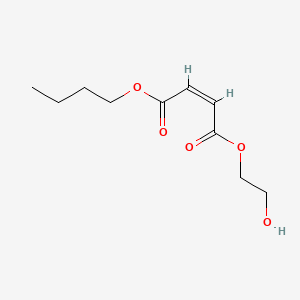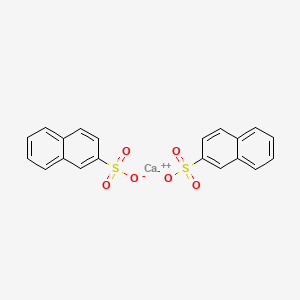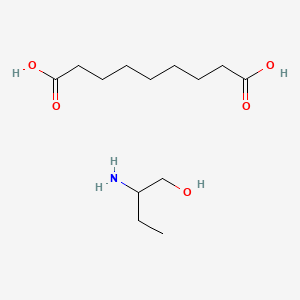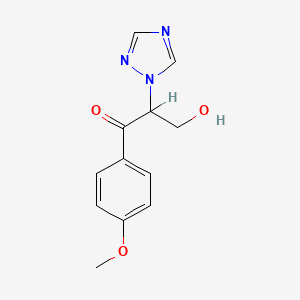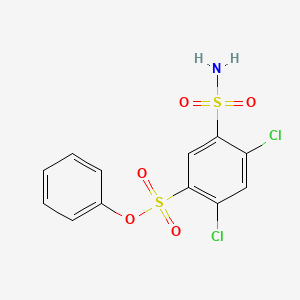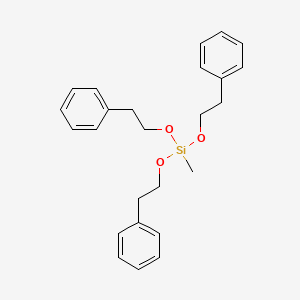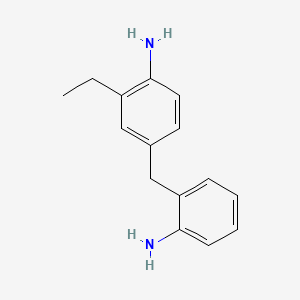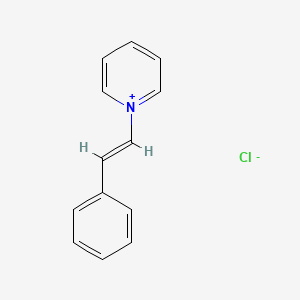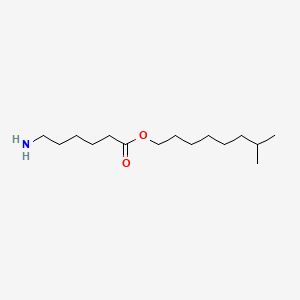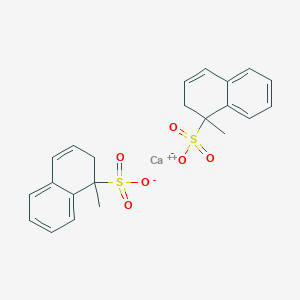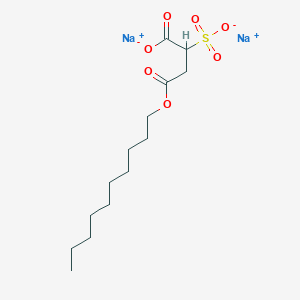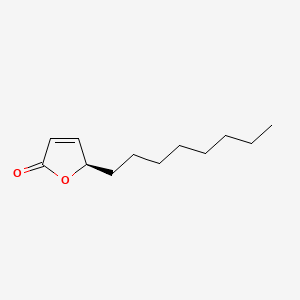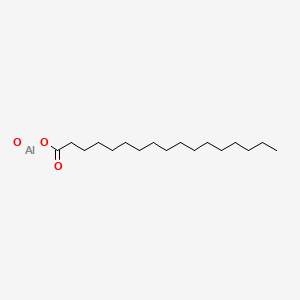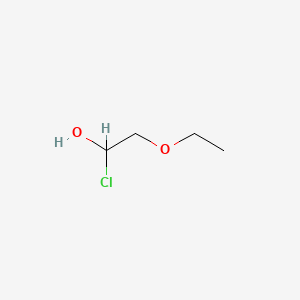
1-Chloro-2-ethoxyethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-ethoxyethanol is an organic compound with the molecular formula C4H9ClO2. It is a colorless liquid that is soluble in water and various organic solvents. This compound is used in a variety of applications, including as a solvent and an intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethoxyethanol can be synthesized through the reaction of ethylene oxide with ethanol in the presence of hydrochloric acid. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where ethylene oxide and ethanol are combined with hydrochloric acid. The reaction mixture is then subjected to distillation to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-ethoxyethanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 2-ethoxyethanol.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: 2-Ethoxyethanol.
Oxidation Reactions: Corresponding aldehydes or carboxylic acids.
Applications De Recherche Scientifique
1-Chloro-2-ethoxyethanol is utilized in various scientific research applications, including:
Mécanisme D'action
The mechanism by which 1-chloro-2-ethoxyethanol exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. These interactions can lead to changes in molecular pathways and biological processes .
Comparaison Avec Des Composés Similaires
2-Chloroethanol: Similar in structure but lacks the ethoxy group.
2-Ethoxyethanol: Similar in structure but lacks the chlorine atom.
Uniqueness: 1-Chloro-2-ethoxyethanol is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various applications .
Propriétés
Numéro CAS |
93858-55-0 |
|---|---|
Formule moléculaire |
C4H9ClO2 |
Poids moléculaire |
124.56 g/mol |
Nom IUPAC |
1-chloro-2-ethoxyethanol |
InChI |
InChI=1S/C4H9ClO2/c1-2-7-3-4(5)6/h4,6H,2-3H2,1H3 |
Clé InChI |
KGYLDJSTXOWMEJ-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


